Methyl 4-formyl-3-propan-2-ylsulfanylbenzoate
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Overview
Description
Methyl 4-formyl-3-propan-2-ylsulfanylbenzoate is an organic compound with a complex structure that includes a formyl group, a propan-2-ylsulfanyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-formyl-3-propan-2-ylsulfanylbenzoate typically involves multi-step organic reactions One common method includes the esterification of 4-formylbenzoic acid with methanol in the presence of an acid catalyst to form methyl 4-formylbenzoate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-formyl-3-propan-2-ylsulfanylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The propan-2-ylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles under basic conditions
Major Products Formed
Oxidation: Methyl 4-carboxybenzoate
Reduction: Methyl 4-hydroxymethyl-3-propan-2-ylsulfanylbenzoate
Substitution: Depending on the nucleophile used, various substituted benzoates
Scientific Research Applications
Methyl 4-formyl-3-propan-2-ylsulfanylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-formyl-3-propan-2-ylsulfanylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The formyl group can form covalent bonds with nucleophilic sites in proteins, while the propan-2-ylsulfanyl group can modulate the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-formylbenzoate: Lacks the propan-2-ylsulfanyl group, making it less lipophilic.
Methyl 3-propan-2-ylsulfanylbenzoate:
Methyl 4-carboxybenzoate: An oxidation product of Methyl 4-formyl-3-propan-2-ylsulfanylbenzoate, with different chemical properties.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications in synthesis and research.
Properties
IUPAC Name |
methyl 4-formyl-3-propan-2-ylsulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3S/c1-8(2)16-11-6-9(12(14)15-3)4-5-10(11)7-13/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTNEOBFYQLOJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C=CC(=C1)C(=O)OC)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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